Pancuronium bromide

Catalog No.
S538593
CAS No.
15500-66-0
M.F
C35H60BrN2O4+
M. Wt
652.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pancuronium bromide

CAS Number

15500-66-0

Product Name

Pancuronium bromide

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

Molecular Formula

C35H60BrN2O4+

Molecular Weight

652.8 g/mol

InChI

InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1

InChI Key

FUSSNJWODJHPKO-MHLFSCIFSA-M

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-]

Solubility

1 g sol in 30 parts chloroform, 1 part water (20 °C)
SOL IN ALCOHOL
Very soluble in water.
3.08e-06 g/L

Synonyms

Bromide, Pancuronium, Pancuronium, Pancuronium Bromide, Pancuronium Curamed, Pancuronium Organon, Pavulon

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]
  • Understanding Neuromuscular Junction Function

    Pancuronium bromide can be used to study the mechanisms of neuromuscular transmission at the neuromuscular junction, the synapse between a motor nerve and a muscle fiber. Researchers can observe how the drug affects the interaction between acetylcholine, a neurotransmitter, and its receptors on muscle cells Source: [Neuromuscular transmission Wikipedia: ].

  • Animal Model for Neuromuscular Disorders

    Pancuronium bromide can be used to induce a state of paralysis in animal models, mimicking certain neuromuscular disorders. This allows researchers to study the effects of these conditions on the body and test potential treatments ].

  • Forensic Toxicology

    Pancuronium bromide can be detected in post-mortem tissues, and this has been used in forensic investigations. A landmark case involved the use of new analysis techniques to detect pancuronium bromide in exhumed tissues, leading to the conviction of a serial killer who used the drug to paralyze his victims Source: [The application of pancuronium bromide (Pavulon) forensic analyses to tissue samples from an Angel of Death investigation: ].

Pancuronium bromide is a non-depolarizing neuromuscular blocking agent belonging to the class of aminosteroids. It is chemically designated as 2β, 16β-dipiperidino-5α-androstane-3α, 17-β-diol diacetate dimethobromide, with the molecular formula C35H60Br2N2O4C_{35}H_{60}Br_{2}N_{2}O_{4} . This compound appears as a fine white, odorless powder that is soluble in water, alcohol, and chloroform . Pancuronium bromide was first synthesized in 1964 and is primarily used in clinical settings to induce muscle relaxation during surgical procedures and facilitate tracheal intubation .

Pancuronium bromide acts as a competitive antagonist at the neuromuscular junction, a critical site for muscle activation []. It binds to the nicotinic acetylcholine receptors, preventing the neurotransmitter acetylcholine from binding and initiating muscle contraction. This results in skeletal muscle relaxation [].

Pancuronium bromide is a potent medication with significant safety concerns.

  • Toxicity: Overdose can lead to paralysis and respiratory depression, potentially fatal if not treated promptly [].
  • Safety Considerations: Pancuronium bromide should only be administered by trained medical professionals in a controlled setting with proper monitoring equipment [].

Pancuronium bromide functions by competing with acetylcholine for binding at the nicotinic acetylcholine receptors located at the neuromuscular junction . This competitive inhibition prevents muscle contraction by blocking ion channel opening, thus leading to muscle paralysis. The pharmacological action of pancuronium can be reversed by anticholinesterase agents such as neostigmine and pyridostigmine, which increase acetylcholine levels at the neuromuscular junction .

Pancuronium bromide exhibits a long duration of action compared to other neuromuscular blockers. Its elimination half-life ranges from approximately 89 to 161 minutes, with about 80% of the drug being cleared via renal excretion and minor contributions from hepatic metabolism . The drug does not cross the blood-brain barrier due to its high ionization at physiological pH, which limits its central nervous system effects . Pancuronium's unique structure allows it to mimic acetylcholine while maintaining a larger size, which enhances its binding affinity and efficacy.

The synthesis of pancuronium bromide involves several steps that typically include:

  • Formation of the steroid backbone: Starting from steroid precursors, modifications are made to introduce the necessary functional groups.
  • Quaternization: The introduction of quaternary nitrogen atoms through alkylation reactions gives rise to its neuromuscular blocking properties.
  • Acetylation: The addition of acetyl groups enhances solubility and pharmacological activity.

The specific synthetic pathways may vary, but they generally aim to maintain the structural integrity that allows for effective receptor binding .

Pancuronium bromide is primarily utilized in:

  • Anesthesia: As an adjunct during surgical procedures to induce muscle relaxation.
  • Mechanical Ventilation: To facilitate patient management in intensive care settings.
  • Lethal Injection Protocols: In some jurisdictions, it is used as part of a three-drug protocol for capital punishment .

Pancuronium bromide has been studied for its interactions with various drugs and physiological conditions. Notably:

  • It exhibits slight vagolytic activity, which may influence heart rate during administration .
  • Its effects can be potentiated or antagonized by other neuromuscular blockers or cholinergic agents.
  • In patients with hepatic or renal impairment, pharmacokinetics can be significantly altered, necessitating dosage adjustments .

Similar Compounds: Comparison with Other Neuromuscular Blocking Agents

Pancuronium bromide shares similarities with other neuromuscular blocking agents but also possesses unique properties that distinguish it:

Compound NameTypeDuration of ActionPotency Relative to PancuroniumUnique Features
VecuroniumNon-depolarizingIntermediate1/3 less potentShorter duration; less cardiovascular impact
RocuroniumNon-depolarizingIntermediateComparableRapid onset; used for rapid sequence intubation
AtracuriumNon-depolarizingIntermediateLess potentMetabolized by plasma esterases; less renal clearance dependency
D-tubocurarineNon-depolarizingShort5 times less potentHistorical use; significant histamine release
CisatracuriumNon-depolarizingIntermediateLess potentMinimal cardiovascular effects; metabolized by plasma esterases

Pancuronium is particularly noted for its longer duration of action compared to many newer agents, making it suitable for prolonged surgical procedures but potentially problematic in patients with renal impairment due to its clearance profile .

Purity

> 98%

Physical Description

Solid

Color/Form

Crystals
WHITE POWDER

XLogP3

6.6

Hydrogen Bond Acceptor Count

5

Exact Mass

651.37365 g/mol

Monoisotopic Mass

651.37365 g/mol

Heavy Atom Count

42

Taste

Bitter

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides and bromine.

Appearance

Solid powder

Melting Point

215 °C

UNII

J76UF062FS

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (31.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (31.03%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as a muscle relaxant during anesthesia and surgical procedures.

Therapeutic Uses

Neuromuscular Nondepolarizing Agents; Nicotinic Antagonists
THE MAIN CLINICAL USE OF THE NEUROMUSCULAR BLOCKING AGENTS IS AS AN ADJUVANT IN SURGICAL ANESTHESIA TO OBTAIN RELAXATION OF SKELETAL MUSCLE, PARTICULARLY OF THE ABDOMINAL WALL ... MUSCLE RELAXATION IS ALSO OF VALUE IN VARIOUS ORTHOPEDIC PROCEDURES, SUCH AS THE CORRECTION OF DISLOCATIONS & THE ALIGNMENT OF FRACTURES. /NEUROMUSCULAR BLOCKING AGENTS/
...MAY BE USED MORE SAFELY IN PT WITH CARDIOVASCULAR DISEASE OR BRONCHIAL ASTHMA THAN ANY OTHER NEUROMUSCULAR BLOCKING DRUG. ...IT HAS ACTUALLY BEEN USED IN MGMNT OF STATUS ASTHMATICUS TO RELAX MUSCLES, THEREBY FACILITATING ARTIFICIAL RESPIRATION & DECR OXYGEN DEMAND. ... DURATION OF ACTION OF USUAL DOSE IS GENERALLY 30-60 MIN...
/NEUROMUSCULAR BLOCKING AGENTS/ HAVE BEEN USED TO FACILITATE LARYNGOSCOPY, BRONCHOSCOPY, & ESOPHAGOSCOPY, IN COMBINATION WITH A GENERAL ANESTHETIC AGENT. /NEUROMUSCULAR BLOCKING AGENTS/
For more Therapeutic Uses (Complete) data for PANCURONIUM BROMIDE (9 total), please visit the HSDB record page.

Pharmacology

Pancuronium Bromide is the bromide salt form of pancuronium, a synthetic, long-acting ammonio steroid muscle relaxant with curarimimetic, some antimuscarinic and sympathomimetic effects. Pancuronium bromide competitively binds to the nicotinic receptor at the neuromuscular junction, thereby preventing acetylcholine binding and resulting in skeletal muscle relaxation and paralysis.

MeSH Pharmacological Classification

Neuromuscular Nondepolarizing Agents

Mechanism of Action

Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents.
LOW CONCN OF PANCURONIUM BROMIDE (5X10-8 G/ML OR LESS), HAD NO PRESYNAPTIC EFFECT ON MURINE PHRENIC NERVE-DIAPHRAGM PREPN. AT HIGH CONCN (5X10-7 G/ML), PANCURONIUM BROMIDE DEPRESSED QUANTAL RELEASE TO 26% OF CONTROL IN CUT-FIBER PREPN & 40% OF CONTROL IN HIGH-MAGNESIUM PREPN. POSTSYNAPTIC EFFECTS REVEALED DEPRESSION TO 16 & 22% OF CONTROL, RESPECTIVELY, AT A CONCN OF 5X10-7 G/ML. PANCURONIUM BROMIDE HAD NO EFFECT ON DIRECTLY ELICITED ACTION POTENTIALS & ELECTRIC MEMBRANE CONSTANTS. THUS, PRESYNAPTIC AS WELL AS POSTSYNAPTIC EFFECTS OF PANCURONIUM BROMIDE IN PARALYTIC DOSES ARE ESSENTIAL IN CONTRIBUTING TO THE TOTAL EFFICACY OF NEUROMUSCULAR DEPRESSION.
THE PHARMACODYNAMICS OF D-TUBOCURARINE (D-TC), PANCURONIUM BROMIDE, METOCURINE, & GALLAMINE WERE STUDIED IN RAT PHRENIC NERVE-HEMIDIAPHRAGM PREPN WITH VASCULAR PERFUSION AT 25, 31, & 37 °C. D-TC, METOCURINE, & GALLAMINE EACH DEMONSTRATED A NEAR 2-FOLD INCREASE IN ED50 AT 25 °C COMPARED WITH 37 °C. NO SUCH RELATIONSHIP WAS APPARENT WITH PANCURONIUM BROMIDE. SLOPES OF THE DOSE-RESPONSE CURVES WERE NOT INFLUENCED BY TEMP; HOWEVER, THE SLOPES FOR METOCURINE & D-TC WERE LOWER THAN THOSE FOR PANCURONIUM BROMIDE & GALLAMINE. THUS, IN THE RAT, PANCURONIUM BROMIDE RETAINS POTENCY AT HYPOTHERMIA, WHEREAS THE OTHER RELAXANTS DECREASE POTENCY. IN ADDITION, METOCURINE & D-TC EXHIBIT LESS STEEP DOSE-RESPONSE CURVES UNDER THESE EXPTL CONDITIONS.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Acetylcholine (nicotinic)
CHRN (neuronal type) [HSA:1135 1136 1137 1138 8973 1139 55584 57053 1141 1142 1143] [KO:K04804 K04805 K04806 K04807 K04808 K04809 K04810 K04811 K04813 K04814 K04815]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

15500-66-0

Absorption Distribution and Excretion

241 to 280 mL/kg
Plasma cl=1.1–1.9 mL/minute/kg
BOTH LIVER & KIDNEYS ARE INVOLVED IN DEGRADATION & EXCRETION OF ... PANCURONIUM ...
AFTER IV INJECTION, EFFECTS...BECOME MAXIMAL IN LESS THAN 3 MIN IN ADULTS & 90 SEC IN CHILDREN. ... PLASMA HALF-LIFE IS PROBABLY SLIGHTLY LESS THAN 2 HR. PANCURONIUM IS MOSTLY EXCRETED UNCHANGED INTO URINE.
PLACENTAL TRANSFER OF...PANCURONIUM BROMIDE...OCCURS RAPIDLY AFTER ADMIN TO MOTHERS, BUT FETAL:MATERNAL DRUG CONCN RATIO ARE VERY LOW.
PLASMA LEVELS OF PANCURONIUM OBEYED TWO-COMPARTMENT KINETICS IN SEVEN PATIENTS ON IV INJECTION & THE BETA-PHASE HALF-TIME VARIED BETWEEN 90 AND 162 MIN. THE MEAN VOLUME OF THE CENTRAL COMPARTMENT WAS 100 ML/KG, WHILE THE OVERALL DISTRIBUTION VOLUME WAS 261 MG/KG. IN PATIENTS WITH CHRONIC RENAL FAILURE, THE PLASMA CLEARANCE...WAS SIGNIFICANTLY REDUCED, WHILE VOLUMES OF BOTH THE OVERALL & CENTRAL COMPARTMENTS WERE SIGNIFICANTLY INCREASED.
For more Absorption, Distribution and Excretion (Complete) data for PANCURONIUM BROMIDE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
IN CATS, 8 HR AFTER IV INJECTION OF PANCURONIUM BROMIDE, UNCHANGED PANCURONIUM BROMIDE IN URINE, BILE, & LIVER ACCOUNTED FOR 58% OF DOSE, 3-HYDROXY-DERIV FOR 14.5%, 17-HYDROXY-DERIV FOR 7% & 3,17-DIHYDROXY-DERIV FOR 4.5%.

Wikipedia

Pancuronium bromide

Drug Warnings

THE NEUROMUSCULAR BLOCKING AGENTS ARE POTENTIALLY HAZARDOUS DRUGS. CONSEQUENTLY, THEY SHOULD BE ADMINISTERED TO PATIENTS ONLY BY ANESTHESIOLOGISTS & OTHER CLINICIANS WHO HAVE HAD EXTENSIVE TRAINING IN THEIR USE & IN A SETTING WHERE FACILITIES FOR RESPIRATORY & CARDIOVASCULAR RESUSCITATION ARE IMMEDIATELY AT HAND. /NEUROMUSCULAR BLOCKING AGENTS/
...IT IS ADVISABLE TO USE DRUG CAUTIOUSLY IN PRESENCE OF RENAL OR LIVER DISEASES.
EFFECT OF SPECIFIC DOSE OF ... PANCURONIUM MAY /POSSIBLY/ BE REDUCED IN PT WITH HIGH PLASMA GLOBULIN LEVELS (EG THOSE WITH LIVER DISEASE).
GREAT CARE SHOULD BE TAKEN WHEN ADMIN MUSCLE RELAXANTS TO DEHYDRATED OR SEVERELY ILL PATIENTS. /NEUROMUSCULAR BLOCKING AGENTS/
For more Drug Warnings (Complete) data for PANCURONIUM BROMIDE (17 total), please visit the HSDB record page.

Biological Half Life

1.5 to 2.7 hours.
PLASMA HALF-LIFE IS PROBABLY SLIGHTLY LESS THAN 2 HR.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepared by reaction of 2alpha, 3alpha: 16alpha, 17alpha-diepoxy- 17beta-acetoxy-5alpha-androstane with piperidine, and subsequent alkylation with methyl bromide.

General Manufacturing Information

US PATENT 3,553,212.
... A precipitate may be formed if pancuronium bromide is mixed with barbiturates.

Analytic Laboratory Methods

PANCURONIUM BROMIDE WAS DETERMINED QUANTITATIVELY IN AQ SOLN BY ION PAIR EXTRACTION. SEPARATE DETERMINATION OF PANCURONIUM BROMIDE & DEGRADATION PRODUCTS WAS POSSIBLE AFTER THIN LAYER CHROMATOGRAPHY. IN THE DIRECT METHOD, 0.1 MG PANCURONIUM BROMIDE WAS DETERMINED WITH A REPRODUCIBILITY OF +/- 1.0%.

Storage Conditions

Pancuronium bromide should be stored under refrigeration at 2-8 °C.

Interactions

FROM CLINICAL VIEWPOINT, MOST IMPORTANT PHARMACOLOGICAL INTERACTIONS OF THESE DRUGS ARE WITH CERTAIN GENERAL ANESTHETICS, CERTAIN ANTIBIOTICS, AND ANTI-CHOLINESTERASE COMPOUNDS. /NEUROMUSCULAR BLOCKING AGENTS/
...DIETHYL ETHERS, AS WELL AS PRIOR SUCCINYLCHOLINE, INTENSIFY & PROLONG ACTION /OF PANCURONIUM/.
ETHER EXERTS STABILIZING EFFECT ON POSTJUNCTIONAL MEMBRANE & THEREFORE, ACTS SYNERGISTICALLY WITH COMPETITIVE BLOCKING AGENTS. ... HALOTHANE, CYCLOPROPANE, FLUROXENE, METHOXYFLURANE, & ENFLURANE LIKEWISE ACT SYNERGISTICALLY WITH COMPETITIVE BLOCKING AGENTS, BUT TO LESSER EXTENT. /NEUROMUSCULAR COMPETITIVE BLOCKING AGENTS/
AMINOGLYCOSIDE ANTIBIOTICS PRODUCE NEUROMUSCULAR BLOCKADE BY INHIBITING ACETYLCHOLINE RELEASE FROM THE PREGANGLIONIC TERMINAL (THROUGH COMPETITION WITH CA(2+)) AND ... BY STABILIZING THE POSTJUNCTIONAL MEMBRANE. THE BLOCKADE IS ANTAGONIZED BY CALCIUM SALTS, BUT ONLY INCONSISTENTLY BY ANTICHOLINESTERASE AGENTS. THE TETRACYCLINE ANTIBIOTICS ALSO CAN PRODUCE NEUROMUSCULAR BLOCK, POSSIBLY BY CHELATION OF CALCIUM IONS. ADDITIONAL ANTIBIOTICS THAT HAVE NEUROMUSCULAR BLOCKING ACTION ... INCLUDE POLYMYXIN B, COLISTIN, CLINDAMYCIN, & LINCOMYCIN. /NEUROMUSCULAR BLOCKING AGENTS/
For more Interactions (Complete) data for PANCURONIUM BROMIDE (27 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO HEAT
... The manufacturer indicates that the drug is stable for 6 mos at room temperature.

Dates

Modify: 2023-09-13
1: Zayed SI. Flow injection potentiometric determination of pancuronium bromide
in pharmaceutical preparation and urine samples using modified carbon paste
electrodes. Chem Pharm Bull (Tokyo). 2011;59(2):254-9. PubMed PMID: 21297308.


2: Stankov-Jovanovic VP, Nikolic-Mandic SD, Mandic LjM, Mitic VD. A modification
of the kinetic determination of pancuronium bromide based on its inhibitory
effect on cholinesterase. J Clin Lab Anal. 2007;21(2):124-31. PubMed PMID:
17385680.


3: Stankov-Jovanović VP, Nikolić-Mandić SD, Mandić LM, Mitić VD. Cholinesterase
inhibition based determination of pancuronium bromide in biological samples. Anal
Bioanal Chem. 2006 Aug;385(8):1462-9. Epub 2006 Jun 28. PubMed PMID: 16804673.


4: Andresen BD, Alcaraz A, Grant PM. The application of pancuronium bromide
(Pavulon) forensic analyses to tissue samples from an /Angel of Death/
investigation. J Forensic Sci. 2005 Jan;50(1):215-9. PubMed PMID: 15831022.


5: Andresen BD, Alcaraz A, Grant PM. Pancuronium bromide (Pavulon) isolation and
identification in aged autopsy tissues and fluids. J Forensic Sci. 2005
Jan;50(1):196-203. PubMed PMID: 15831019.


6: Oransky I. Who--and how--to kill are focus of US death penalty cases.
Questions about prisoners/' mental competence and use of pancuronium bromide
ignite recent controversy. Lancet. 2003 Oct 18;362(9392):1287. PubMed PMID:
14577434.


7: Delogu G, Moretti S, Marcellini S, Antonucci A, Tellan G, Marandola M, Signore
M, Famularo G. Pancuronium bromide, a non-depolarizing muscle relaxant which
promotes apoptosis of blood lymphocytes in vitro. Acta Anaesthesiol Scand. 2003
Oct;47(9):1138-44. PubMed PMID: 12969109.


8: Sullivan TC, Hellyer PW, Lee DD, Davidson MG. Respiratory function and
extraocular muscle paralysis following administration of pancuronium bromide in
dogs. Vet Ophthalmol. 1998;1(2-3):125-128. PubMed PMID: 11397221.


9: Koishi K, Ooe Y, Hirata A, Kimura H, Izawa M. [Respiratory muscle weakness
after prolonged use of hydrocortisone and pancuronium bromide]. Masui. 2000
Jan;49(1):72-4. Japanese. PubMed PMID: 10689850.


10: Cheung PY, Tyebkhan JM, Peliowski A, Ainsworth W, Robertson CM. Prolonged use
of pancuronium bromide and sensorineural hearing loss in childhood survivors of
congenital diaphragmatic hernia. J Pediatr. 1999 Aug;135(2 Pt 1):233-9. PubMed
PMID: 10431119.

Explore Compound Types